![molecular formula C17H13F2N3 B13132232 [3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]- CAS No. 821784-16-1](/img/structure/B13132232.png)
[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine: is a synthetic organic compound characterized by the presence of a difluorobenzyl group attached to a bipyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzylamine and 3,4’-bipyridine as the primary starting materials.
Condensation Reaction: The 3,4-difluorobenzylamine undergoes a condensation reaction with 3,4’-bipyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to carry out the condensation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing industrial-scale purification methods like distillation, crystallization, and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of difluorobenzyl alcohols or ketones.
Reduction: Formation of difluorobenzylamines or bipyridine derivatives.
Substitution: Formation of alkylated or acylated bipyridine compounds.
Applications De Recherche Scientifique
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological activities.
Pathways Involved: It may interact with cellular enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorobenzylamine: A precursor in the synthesis of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine, used in organic synthesis and medicinal chemistry.
2,4-Difluorobenzylamine: Another fluorinated benzylamine with similar chemical properties, used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Difluorobenzyl bromide: A related compound used as an intermediate in organic synthesis and as a protecting group for hydroxyl and amino groups.
Uniqueness
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct coordination chemistry properties. This makes it valuable in the development of coordination complexes and advanced materials with specific functionalities.
Propriétés
Numéro CAS |
821784-16-1 |
|---|---|
Formule moléculaire |
C17H13F2N3 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
N-[(3,4-difluorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H13F2N3/c18-16-2-1-12(7-17(16)19)9-22-15-8-14(10-21-11-15)13-3-5-20-6-4-13/h1-8,10-11,22H,9H2 |
Clé InChI |
GMWSIRMYCNSEKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


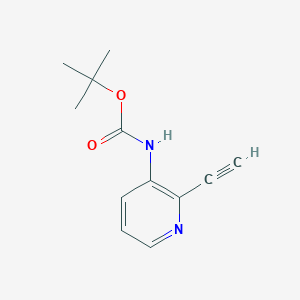
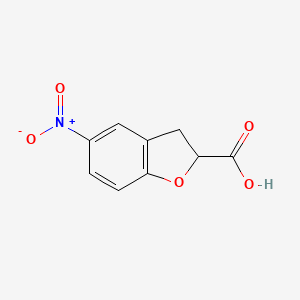
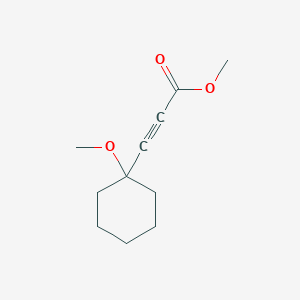
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
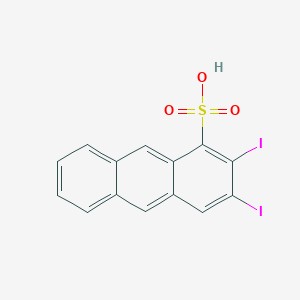
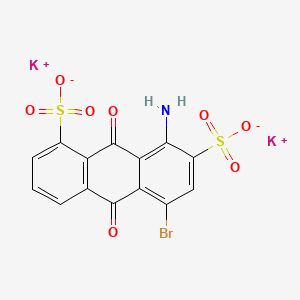
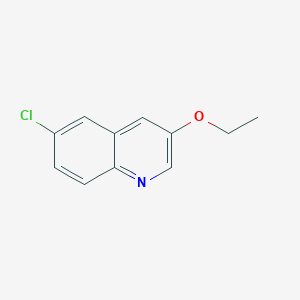
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)

![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
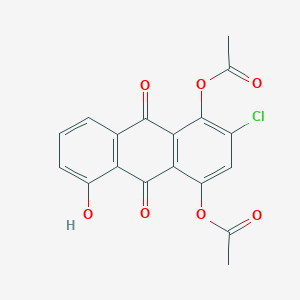


![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
